molecular formula C17H17N2+ B1204489 1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1)

1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1)

Cat. No.: B1204489
M. Wt: 249.33 g/mol
InChI Key: IQWHRVHICNHXIY-UHFFFAOYSA-N
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Description

1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) is a heterocyclic compound that features a fused ring system combining pyrazole and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization and bromination steps. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds with different properties .

Scientific Research Applications

1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole structures, such as 1H-indazole and its derivatives, share some chemical and biological properties.

    Pyrazole Derivatives:

Uniqueness

1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) is unique due to its fused ring system, which combines the properties of both pyrazole and indazole moieties. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H17N2+

Molecular Weight

249.33 g/mol

IUPAC Name

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium

InChI

InChI=1S/C17H17N2/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19/h2-4,6-9,12H,5,10-11H2,1H3/q+1

InChI Key

IQWHRVHICNHXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4

Synonyms

2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium
2,3-dihydro-7-methyl-9-phenyl-1H-pyrazoro(1,2-a)indazolium bromide
DMPPIB

Origin of Product

United States

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